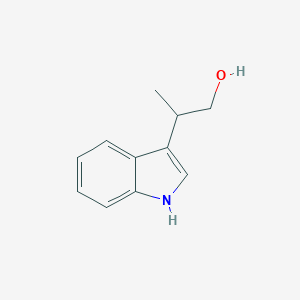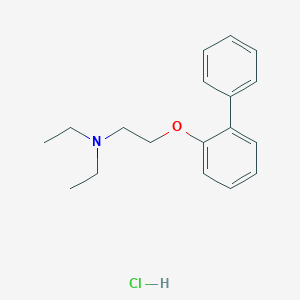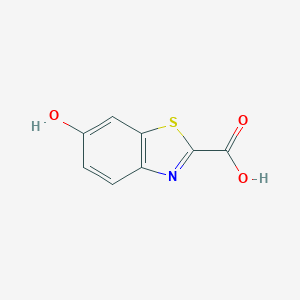
3-Methylpent-3-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpent-3-en-1-yl acetate, also known as 4-methyl-2-pentanol, is an organic compound belonging to the alcohol family. It is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. The compound has the molecular formula C6H14O and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpent-3-en-1-yl acetate can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form an alcohol. For example, the reaction of 2-methyl-2-pentanal with a Grignard reagent can yield methyl pentenol .
Industrial Production Methods
In industrial settings, methyl pentenol is often produced through the hydration of alkenes. This process involves the addition of water to an alkene in the presence of an acid catalyst, resulting in the formation of an alcohol. The specific conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-3-en-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert methyl pentenol to its corresponding alkane.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Hydrohalic acids (e.g., HCl, HBr)
Major Products
Oxidation: 4-methyl-2-pentanone
Reduction: 4-methylpentane
Substitution: 4-methyl-2-pentyl halides
Scientific Research Applications
3-Methylpent-3-en-1-yl acetate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is employed in the characterization of volatile compounds in biological samples.
Industry: this compound is used in the production of lube oil additives, brake fluids, and plasticizers.
Mechanism of Action
The mechanism of action of methyl pentenol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic compounds. Additionally, its hydroxyl group can undergo various chemical transformations, enabling its use in synthetic chemistry .
Comparison with Similar Compounds
3-Methylpent-3-en-1-yl acetate can be compared with other similar alcohols, such as:
2-methyl-1-butanol: Similar in structure but with a different position of the hydroxyl group.
2-pentanol: Lacks the methyl group present in methyl pentenol.
3-methyl-2-butanol: Another isomer with a different arrangement of carbon atoms.
Uniqueness
This compound’s unique structure, with a methyl group and a hydroxyl group on a pentane chain, gives it distinct physical and chemical properties. Its specific arrangement allows for unique reactivity and applications compared to its isomers and other similar compounds .
Properties
CAS No. |
1708-97-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
[(E)-3-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4H,5-6H2,1-3H3/b7-4+ |
InChI Key |
FYLHKYNEKGQLFR-QPJJXVBHSA-N |
SMILES |
CC=C(C)CCOC(=O)C |
Isomeric SMILES |
C/C=C(\C)/CCOC(=O)C |
Canonical SMILES |
CC=C(C)CCOC(=O)C |
| 1708-97-0 925-72-4 |
|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]](/img/structure/B154690.png)


![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)






![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)

